Cyclohexanone, 3-(ethylthio)-
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Overview
Description
Cyclohexanone, 3-(ethylthio)- is an organic compound with the molecular formula C8H14OS It features a six-membered cyclohexane ring with a ketone functional group and an ethylthio substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 3-(ethylthio)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the ethylthio substituent on the cyclohexanone ring.
Industrial Production Methods
Industrial production of cyclohexanone, 3-(ethylthio)- often involves the oxidation of cyclohexane in the presence of cobalt catalysts. This process yields a mixture of cyclohexanol and cyclohexanone, which can then be further reacted with ethylthiol to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require nucleophiles and suitable solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 3-(ethylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclohexanone, 3-(ethylthio)- involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ethylthio group can undergo oxidation or substitution. These interactions can lead to the formation of different products, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone without the ethylthio substituent.
Cyclohexanol: The alcohol derivative of cyclohexanone.
Cyclopentanone: A five-membered ring ketone with similar reactivity.
Uniqueness
Cyclohexanone, 3-(ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
3-ethylsulfanylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OS/c1-2-10-8-5-3-4-7(9)6-8/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFWQXZRXGPXPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473438 |
Source
|
Record name | Cyclohexanone, 3-(ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62702-78-7 |
Source
|
Record name | Cyclohexanone, 3-(ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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